molecular formula C12H8N4O4S B3909780 6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide

6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B3909780
M. Wt: 304.28 g/mol
InChI Key: MDGHLSROBTZKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as NBQX, is a chemical compound that belongs to the class of isothiazole derivatives. It is a potent and selective antagonist of glutamate receptors, particularly the AMPA subtype. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide acts as a selective antagonist of glutamate receptors, particularly the AMPA subtype. It blocks the binding of glutamate to these receptors, thereby inhibiting the excitatory neurotransmission mediated by these receptors. This leads to a reduction in neuronal activity, which is beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide are primarily related to its ability to block the AMPA subtype of glutamate receptors. This leads to a reduction in neuronal activity, which can have various effects depending on the specific disorder being treated. For example, in epilepsy, 6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide can reduce the frequency and severity of seizures by inhibiting the excessive neuronal activity that underlies this condition.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide for lab experiments is its selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target this receptor subtype without affecting other glutamate receptors or other neurotransmitter systems. However, one limitation of 6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period of time.

Future Directions

There are several potential future directions for research on 6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of 6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide on neuronal function and structure, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. Finally, there is also potential for the development of novel drug delivery systems that can improve the pharmacokinetic properties of 6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide and enhance its therapeutic efficacy.

Scientific Research Applications

6-nitro-N-3-pyridinyl-1,2-benzisothiazol-3-amine 1,1-dioxide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of epilepsy, stroke, Parkinson's disease, and Alzheimer's disease. The compound has also been studied for its potential use in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

6-nitro-1,1-dioxo-N-pyridin-3-yl-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4S/c17-16(18)9-3-4-10-11(6-9)21(19,20)15-12(10)14-8-2-1-5-13-7-8/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGHLSROBTZKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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